molecular formula C19H20N4O4 B10981858 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B10981858
M. Wt: 368.4 g/mol
InChI Key: VNYGCCIGCCXMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy and methyl substitutions, linked to a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core. This can be achieved by reacting 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether, yielding 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones . The quinazolinone intermediate is then further modified to introduce the pyridine carboxamide moiety through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy, such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, the pyridine carboxamide moiety may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the combination of the quinazolinone core with the pyridine carboxamide moiety. This unique structure may confer distinct biological activities and binding properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H20N4O4/c1-12-22-15-11-17(27-3)16(26-2)10-13(15)19(25)23(12)9-8-21-18(24)14-6-4-5-7-20-14/h4-7,10-11H,8-9H2,1-3H3,(H,21,24)

InChI Key

VNYGCCIGCCXMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=N3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.